molecular formula C8H13BN2O4 B1147718 (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid CAS No. 947533-31-5

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1147718
CAS No.: 947533-31-5
M. Wt: 212.012
InChI Key: IUEPVMMFUSDDBJ-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and boronic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Boc Deprotection: Formation of the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the Boc group and the boronic acid functionality, which allows for selective reactions and protection of the pyrazole nitrogen.

Properties

CAS No.

947533-31-5

Molecular Formula

C8H13BN2O4

Molecular Weight

212.012

IUPAC Name

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3

InChI Key

IUEPVMMFUSDDBJ-UHFFFAOYSA-N

SMILES

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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